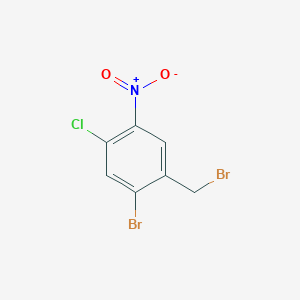![molecular formula C10H16ClN3O B13475376 N-[2-(benzyloxy)ethyl]guanidine hydrochloride](/img/structure/B13475376.png)
N-[2-(benzyloxy)ethyl]guanidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(benzyloxy)ethyl]guanidine hydrochloride is a compound that belongs to the class of guanidine derivatives. Guanidine derivatives are known for their versatile applications in various fields such as chemistry, biology, and medicine. This compound, in particular, has unique properties that make it valuable for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(benzyloxy)ethyl]guanidine hydrochloride typically involves the reaction of benzyloxyethylamine with cyanamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Benzyloxyethylamine+Cyanamide→N-[2-(benzyloxy)ethyl]guanidine
The product is then treated with hydrochloric acid to obtain this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents and advanced catalytic systems to achieve high yields and purity of the final product. The reaction is typically carried out in batch reactors with precise control over temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
N-[2-(benzyloxy)ethyl]guanidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxyethylguanidine oxide, while reduction may produce benzyloxyethylguanidine.
科学的研究の応用
N-[2-(benzyloxy)ethyl]guanidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-[2-(benzyloxy)ethyl]guanidine hydrochloride involves its interaction with specific molecular targets. The compound is known to enhance the release of acetylcholine following a nerve impulse, which can affect the rates of depolarization and repolarization of muscle cell membranes . This mechanism is particularly relevant in the context of its potential therapeutic applications.
類似化合物との比較
Similar Compounds
Acetylguanidine: Obtained by the N-acylation of guanidine salts with acetic anhydride.
2-Cyanoguanidine (Dicyandiamide): Derived from cyanamide upon treatment with an alkali.
Uniqueness
N-[2-(benzyloxy)ethyl]guanidine hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its benzyloxy group provides additional reactivity and potential for functionalization, making it a valuable compound for various applications.
特性
分子式 |
C10H16ClN3O |
|---|---|
分子量 |
229.71 g/mol |
IUPAC名 |
2-(2-phenylmethoxyethyl)guanidine;hydrochloride |
InChI |
InChI=1S/C10H15N3O.ClH/c11-10(12)13-6-7-14-8-9-4-2-1-3-5-9;/h1-5H,6-8H2,(H4,11,12,13);1H |
InChIキー |
URYZSTRQXWPRIF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COCCN=C(N)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-(Trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13475302.png)

![1-{5-Oxaspiro[3.4]octan-2-yl}methanamine hydrochloride](/img/structure/B13475310.png)
![rac-methyl 2-[(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-yl]acetate hydrochloride](/img/structure/B13475318.png)
![N-methyl-6-azaspiro[2.5]octane-1-carboxamide hydrochloride](/img/structure/B13475335.png)

![rac-(4aR,7aR)-octahydro-1lambda6-pyrrolo[3,4-e][1,2]thiazine-1,1-dione hydrochloride](/img/structure/B13475341.png)




![1-[2-(Aminomethyl)phenyl]ethan-1-ol hydrochloride](/img/structure/B13475386.png)

